Dracorhodin perchlorate

Content Navigation

Product Name

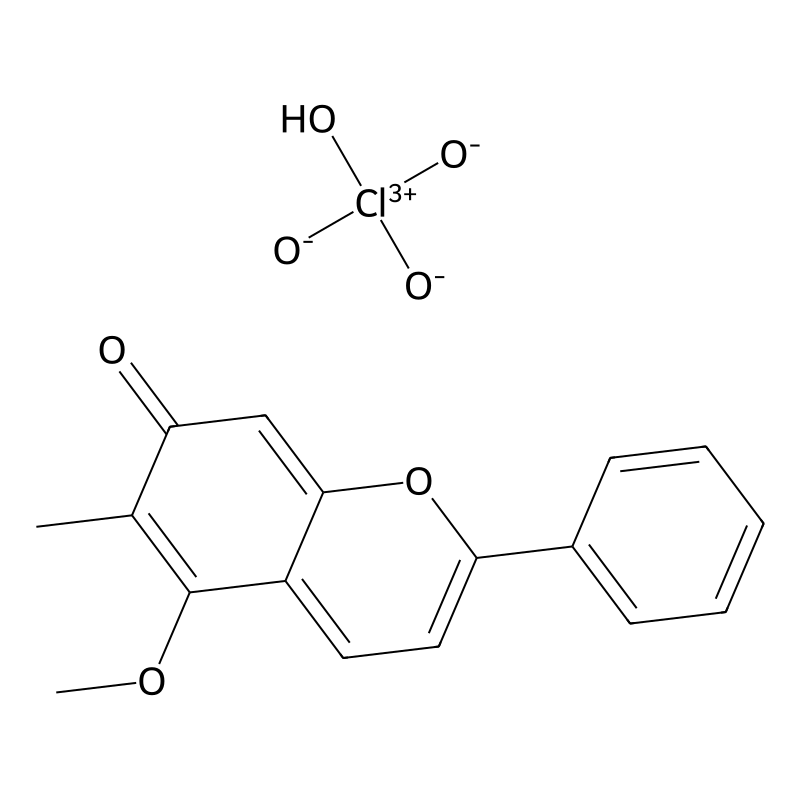

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Dracorhodin Perchlorate from Daemonorops draco - Mechanisms, Protocols, and Research Applications

Introduction to Dracorhodin Perchlorate and Its Natural Source

This compound (DP) is a synthetically stabilized flavonoid compound derived from Daemonorops draco Bl., a palm species native to Southeast Asia known for producing the reddish-brown resin traditionally called "Dragon's Blood" in Chinese medicine [1] [2]. This resin has been utilized for centuries in traditional healing practices, particularly for its wound healing, anti-inflammatory, and circulatory benefits [3] [4]. DP represents the most biologically active component of Dragon's Blood, with the Chinese Pharmacopoeia establishing DP content as the primary quality standard for Dragon's Blood medicinal preparations [5]. The compound exists as a red crystalline powder with the chemical formula C~17~H~15~ClO~7~ and a molecular weight of 366.75 g/mol [6]. Due to the inherent instability of the parent dracorhodin molecule, which is prone to reduction, the perchlorate salt form is widely used in scientific research to maintain stability while preserving biological activity [3] [5].

The traditional applications of Dragon's Blood in promoting wound healing, stopping bleeding, resolving blood stasis, and generating muscle tissue have been validated through modern pharmacological studies [2] [4]. Contemporary research has revealed that DP exerts multiple pharmacological effects, including significant anti-inflammatory, antioxidant, pro-angiogenic, and fibroblast-proliferative activities [3] [7] [5]. These diverse biological activities make DP a promising candidate for drug development, particularly in the areas of wound healing, diabetic foot ulcer treatment, and potentially oncology applications [8] [5]. The compound's ability to modulate multiple signaling pathways simultaneously, including TLR4, ERK, Nrf2, and NF-κB pathways, underscores its potential as a multi-target therapeutic agent [3] [1] [5].

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways Regulated by this compound

This compound exerts its therapeutic effects through modulation of several critical signaling pathways involved in inflammation, oxidative stress response, and cellular proliferation. The compound demonstrates pleiotropic activity across multiple molecular targets, making it particularly effective for complex pathological conditions like impaired wound healing. The coordinated regulation of these pathways accelerates tissue repair through several mechanisms: reduction of chronic inflammation, enhancement of antioxidant defenses, promotion of angiogenesis, and stimulation of fibroblast proliferation and collagen deposition [3] [5] [4].

The TLR4/NF-κB pathway represents one of the primary mechanisms through which DP modulates inflammatory responses. In diabetic wound healing models, DP treatment significantly alleviates prolonged inflammatory cell infiltration and downregulates the increased TLR4 pathway activity caused by hyperglycemia [3]. This regulation subsequently reduces the expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and COX-2 [3] [4]. The NF-κB pathway modulation occurs through DP's ability to inhibit IKKα/IKKβ activation, thereby preventing IκB phosphorylation and degradation, which in turn limits NF-κB nuclear translocation and reduces expression of downstream inflammatory mediators [1]. Additionally, DP regulates the MAPK/ERK pathway to promote fibroblast proliferation, with studies demonstrating that ERK inhibition via siRNA prevents DP-induced fibroblast proliferation, indicating ERK activation is essential for this process [7].

Table 1: Key Signaling Pathways Modulated by this compound

| Pathway | Molecular Targets | Biological Effects | Experimental Models |

|---|---|---|---|

| TLR4/NF-κB | TLR4, MyD88, IRAK1, TRAF6, NF-κB p65, IκB | Downregulation of TNF-α, IL-1β, IL-6, COX-2; Reduced inflammatory cell infiltration | Diabetic rat wound model [3] |

| Nrf2-mediated antioxidant response | Nrf2, HO-1, SLC7A11, GPX4 | Inhibition of ferroptosis; Reduced ROS and lipid peroxidation; Increased antioxidant defense | DFU rat model; HUVECs [5] |

| ERK/MAPK proliferation pathway | ERK1/2, RSK, CREB | Promotion of fibroblast proliferation; Enhanced cell migration | NIH-3T3 fibroblasts; Rat wound model [7] |

| Angiogenesis pathways | eNOS, VEGF, EGF, bFGF, CD31 | Increased NO production; Enhanced microvascular density; Promoted angiogenesis | Diabetic rat model; HUVECs [3] [5] |

| Mitochondrial apoptosis pathway | Bcl-2, Bax, Cytochrome c, Caspase-9, AIF | Activation of mitochondrial apoptosis; Decreased mitochondrial membrane potential | MCF-7 breast cancer cells [8] |

The Nrf2-mediated pathway represents another crucial mechanism, particularly in the context of diabetic foot ulcer (DFU) treatment. DP activates Nrf2 signaling, leading to increased expression of downstream antioxidants including HO-1 and GPX4, while simultaneously enhancing the expression of SLC7A11, a key component of the cystine/glutamate antiporter system [5]. This coordinated activation inhibits ferroptosis, a form of iron-dependent programmed cell death characterized by excessive lipid peroxidation, which is significantly implicated in the delayed wound healing observed in diabetic conditions [5]. Through this mechanism, DP reduces reactive oxygen species (ROS) and lipid peroxidation levels while improving cell viability and migration capacity in endothelial cells [5]. The angiogenic properties of DP are mediated through increased eNOS protein expression and subsequent NO production in the later stages of wound healing, which promotes vasodilation and improves blood flow to wounded areas [3]. Additionally, DP upregulates the expression of critical growth factors including VEGF, EGF, and bFGF, further supporting the angiogenic process [2] [4].

Pathway Diagrams and Molecular Interactions

The following diagram illustrates the key signaling pathways modulated by this compound in wound healing contexts:

Diagram 1: Key signaling pathways modulated by this compound in wound healing. DP coordinates anti-inflammatory, antioxidant, and pro-angiogenic processes through multiple molecular targets.

Experimental Protocols and Methodologies

In Vitro Assessment Methods

Cell-based assays provide essential platforms for evaluating the mechanistic actions of this compound. For anti-inflammatory activity assessment, researchers have successfully established UVB-irradiated HaCaT keratinocyte models to screen DP's efficacy [1]. The protocol involves irradiating HaCaT cells with UVB at 0.15 J/cm² to induce inflammation, followed by treatment with DP at concentrations typically ranging from 12.5-25 μg/mL [1]. Following treatment, inflammatory markers including IL-1β, TNF-α, and PGE-2 are quantified using ELISA, while intracellular ROS and Ca²⁺ flux are measured using fluorescent probes (DCFH-DA for ROS and Fluo-4 AM for Ca²⁺) with detection via flow cytometry or fluorescence microscopy [1]. For fibroblast proliferation studies, NIH-3T3 or L929 mouse fibroblasts are cultured with various concentrations of DP (typically 12-24 hours treatment), and proliferation is assessed using CCK-8 assays [7] [9]. To confirm ERK pathway involvement, researchers employ siRNA-mediated knockdown of ERK prior to DP treatment, which has been shown to abolish DP-induced proliferation [7].

For angiogenesis studies, human umbilical vein endothelial cells (HUVECs) serve as the primary model system [5]. The experimental protocol involves treating HUVECs with DP in the presence or absence of the Nrf2 inhibitor ML385 (to confirm pathway specificity) and assessing multiple parameters [5]. Cell viability is measured via CCK-8 assay, while migration capacity is evaluated using Transwell inserts with 8.0 μm pore membranes [5]. To examine antioxidant effects, researchers measure intracellular ROS levels using DCFH-DA fluorescence and lipid peroxidation using C11-BODIPY⁵⁸¹/⁵⁹¹ probe or MDA assay kits [5]. Molecular analyses typically include Western blotting for Nrf2, GPX4, HO-1, and SLC7A11 protein expression to confirm pathway activation [5]. For apoptosis induction studies in cancer cells (e.g., MCF-7 breast cancer cells), researchers treat cells with DP (typically 60 μmol/L for 24 hours) and assess apoptosis through multiple methods: morphological changes via phase contrast microscopy, nuclear fragmentation with Hoechst 33258 staining, phosphatidylserine externalization via Annexin V-PI staining with flow cytometry, and mitochondrial membrane potential using Rhodamine 123 staining [8].

In Vivo Wound Healing Models

Animal models provide critical translational platforms for evaluating the therapeutic efficacy of this compound in wound healing. The most extensively utilized model is the full-thickness excision wound model in diabetic rats [3] [5] [9]. The standard protocol involves inducing diabetes in Sprague-Dawley rats (170-220 g) through intraperitoneal injection of streptozotocin (STZ) at 60 mg/kg after 1 week of high-fat diet feeding [3] [5]. Diabetes confirmation is based on sustained fasting blood glucose levels ≥16.65 mmol/L [3]. Under anesthesia with zoletil (30 mg/kg) or isoflurane, two full-thickness excision wounds are created on the shaved dorsum of each rat using a sterile punch biopsy instrument with a diameter of 1 cm [3] [4].

DP is typically formulated as an ointment by first dissolving in DMSO and then mixing with Vaseline at a ratio of 1 mL drug solution to 16 g Vaseline, resulting in final DP concentrations ranging from 50-200 μg/mL [3] [5] [4]. The control groups receive Vaseline with equivalent DMSO concentration without DP [3]. Treatments are applied topically daily, and wound areas are photographed and measured on days 0, 3, 7, 10, 14, and 21 post-wounding [4]. The wound healing rate is calculated as: (original wound area - wound area at measurement time point) / original wound area × 100% [3] [4]. Animals are euthanized at predetermined time points (days 7, 14, and 21) for collection of wound tissue for subsequent histological and biochemical analyses [3].

Table 2: In Vivo Efficacy Parameters for this compound in Wound Healing Models

| Assessment Method | Key Parameters Measured | DP-Induced Changes | References |

|---|---|---|---|

| Macroscopic Evaluation | Wound closure rate, Granulation tissue formation, Epithelialization | Dose-dependent acceleration of wound closure; 45-50% improvement in healing rate at day 14 | [3] [5] [4] |

| Histological Analysis (H&E staining) | Inflammatory cell infiltration, Epithelial thickness, Granulation tissue formation | Reduced inflammatory cells; Enhanced epithelialization; Improved granulation tissue organization | [3] [2] [4] |

| Masson's Trichrome Staining | Collagen deposition, Collagen fiber organization | Increased collagen density; Better collagen alignment and maturity | [3] [4] |

| Immunohistochemistry | CD31 (microvessel density), COX-2, Growth factor expression | Increased microvessel density; Reduced COX-2; Enhanced EGF, VEGF, bFGF expression | [3] [2] [4] |

| ELISA of Wound Tissue Homogenates | TNF-α, IL-1β, IL-6, VEGF, EGF, PDGF | Significant reduction in pro-inflammatory cytokines; Increase in pro-angiogenic growth factors | [5] [4] |

| Western Blot Analysis | eNOS, iNOS, Bcl-2/Bax, Pathway proteins (ERK, Nrf2, TLR4) | Increased eNOS expression; Regulation of apoptosis proteins; Activation of pro-healing pathways | [3] [8] [5] |

Formulation Strategies and Drug Delivery Systems

Effective formulation of this compound is crucial for maximizing its therapeutic potential while ensuring stability and appropriate delivery kinetics. The standard approach for topical application involves ointment-based formulations prepared by first dissolving DP in DMSO and then mixing with Vaseline at a ratio of 1 mL drug solution to 16 g Vaseline, creating final DP concentrations typically ranging from 50-200 μg/mL [3] [5] [4]. This simple formulation provides adequate stability when stored at 4°C and facilitates direct application to wound sites [3]. However, recent advances have focused on developing more sophisticated delivery systems to enhance targeting efficiency and therapeutic outcomes.

The inflammation-targeted emulsion gel represents a significant innovation in DP formulation strategy [2]. This system capitalizes on the unique pathophysiology of wound microenvironments, which are characterized by elevated cationic protein levels (e.g., transferrin) that create a positively charged milieu [2]. The targeted emulsion is engineered with a strongly negative zeta potential (-51.6 mV compared to -17.1 mV for non-targeted emulsions), enabling electrostatic targeting to positively charged inflammatory tissues [2]. This targeted system demonstrates superior transdermal penetration and deeper skin deposition compared to non-targeted formulations, resulting in significantly enhanced wound healing outcomes [2]. Specifically, the targeted emulsion gel shows 45.5% higher bFGF expression on day 7 and 49.9% higher EGF expression on day 14 compared to non-targeted formulations [2]. Additionally, hydrogel/nanofiber composite dressings loaded with DP have been developed for diabetic foot ulcer treatment, providing sustained release kinetics while maintaining optimal moisture balance at the wound site [9]. These advanced formulations represent promising strategies for enhancing DP delivery and maximizing its therapeutic potential in clinical settings.

Research Applications and Therapeutic Potential

Wound Healing and Diabetic Foot Ulcer Applications

The most extensively researched application of this compound is in the field of wound healing, particularly for the treatment of diabetic foot ulcers (DFU) [3] [5] [9]. DP addresses multiple pathological mechanisms implicated in impaired diabetic wound healing, including prolonged inflammation, excessive oxidative stress, impaired angiogenesis, and delayed re-epithelialization [3] [5]. In DFU rat models, DP treatment demonstrates dose-dependent acceleration of wound closure, with high-dose DP (200 μg/mL) showing the most pronounced effects [5]. The therapeutic effects manifest through several coordinated mechanisms: reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), decrease in reactive oxygen species, increased collagen deposition and maturation, enhanced microvascular density (as evidenced by CD31 immunohistochemistry), and upregulation of critical growth factors including VEGF, EGF, and bFGF [3] [5] [4]. Network pharmacology and molecular docking studies have identified that DP activation of the Nrf2 pathway and subsequent inhibition of ferroptosis represent crucial mechanisms for its efficacy in DFU treatment [5].

Anti-Cancer Applications

Beyond wound healing, this compound demonstrates significant anti-proliferative and pro-apoptotic activities against various cancer cell lines [8]. In human breast cancer MCF-7 cells (which lack caspase-3 expression), DP induces apoptosis through the mitochondrial pathway, characterized by decreased mitochondrial membrane potential, regulation of Bcl-2/Bax expression ratios, cytochrome c release into the cytoplasm, and activation of caspase-9 [8]. Additionally, DP triggers caspase-independent apoptosis through apoptosis-inducing factor (AIF) translocation [8]. The compound exhibits dose- and time-dependent inhibition of cancer cell growth, with studies showing 60 μmol/L DP treatment for 24 hours effectively inducing apoptosis in MCF-7 cells [8]. Previous research has also demonstrated DP's efficacy against human prostate cancer cells, gastric tumor cells, and melanoma cells, suggesting broad-spectrum anti-cancer potential [8]. The ability of DP to simultaneously modulate multiple signaling pathways, including inhibition of PI3K/Akt and NF-κB activation while upregulating p53 expression, contributes to its anti-cancer efficacy [8].

UV-Induced Skin Damage and Barrier Repair

Recent research has explored the potential of DP and related compounds in protecting against UVB-induced skin damage and promoting skin barrier repair [1]. In UVB-irradiated HaCaT keratinocytes, the compound (2S)-5-methoxy-6-methylflavan-7-ol (XJ-2), structurally related to DP, demonstrates significant anti-inflammatory and barrier-repair effects [1]. The mechanisms involve inhibition of ROS and Ca²⁺ influx, regulation of key proteins within the NF-κB/IKKα pathway, and increased expression of skin barrier-related factors including filaggrin (FLG), aquaporin 3 (AQP-3), and claudin1 (CLDN1) [1]. These findings suggest potential applications for DP in dermatological preparations aimed at repairing skin barrier damage caused by environmental stressors, though further research is needed to fully elucidate DP's specific effects in this context.

Conclusion and Future Research Directions

This compound represents a promising multi-target therapeutic agent derived from traditional Chinese medicine with demonstrated efficacy in wound healing, particularly for diabetic foot ulcers, and potential applications in oncology and dermatology. The compound's ability to simultaneously modulate multiple signaling pathways—including TLR4/NF-κB-mediated inflammation, Nrf2-driven antioxidant responses, ERK-dependent proliferation, and eNOS/VEGF-mediated angiogenesis—makes it particularly effective for complex pathological conditions like impaired wound healing [3] [1] [5]. Comprehensive in vitro and in vivo studies have validated both its efficacy and mechanisms of action, while advanced formulation strategies like inflammation-targeted emulsion gels have enhanced its delivery and therapeutic potential [2].

References

- 1. Anti-inflammatory and barrier repair mechanisms of active ... [nature.com]

- 2. Pharmacodynamics of this compound and Its ... [mdpi.com]

- 3. This compound Regulates the Expression ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Accelerates Cutaneous Wound ... [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of dracorhodin in accelerating diabetic foot ... [nature.com]

- 6. CAS 125536-25-6 | this compound [phytopurify.com]

- 7. This compound regulates fibroblast proliferation to ... [sciencedirect.com]

- 8. This compound Induced Human Breast Cancer ... [medsci.org]

- 9. Combined metabolomics and network pharmacology to ... [frontiersin.org]

Dracorhodin perchlorate solubility DMSO protocol

Solubility Data

The table below summarizes the solubility of dracorhodin perchlorate in various solvents, compiled from supplier specifications and research literature.

| Solvent | Solubility | Notes | Source (Supplier/Study) |

|---|---|---|---|

| DMSO | ~100 mg/mL (272.67 mM) [1] | Handling Instructions: "Need ultrasonic; Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO." | MedChemExpress [1] |

| DMSO | 73 mg/mL (199.04 mM) [2] | Note: "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." | Selleck Chemicals [2] |

| Ethanol | 4 mg/mL [2] | Information provided as-is. | Selleck Chemicals [2] |

| Water | Insoluble [2] | Information provided as-is. | Selleck Chemicals [2] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble [3] | Information provided as-is. | Native-Protein [3] |

Experimental Protocols

In Vitro Stock Solution Preparation

For cell-based assays, DMSO is the standard solvent. Here is a detailed protocol for preparing a 10 mM stock solution, a common starting concentration for in vitro studies.

| Step | Parameter | Description | Key Considerations |

|---|---|---|---|

| 1. | Weigh Compound | Calculate the mass needed. For a 1 mL, 10 mM stock: (10 mmol/L) * (0.001 L) * (366.75 g/mol) = 3.67 mg [1] | Use an analytical balance for accuracy. |

| 2. | Reconstitute | Add 1 mL of fresh, high-quality, anhydrous DMSO to the powder to achieve the 10 mM concentration [1]. | Use fresh DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce solubility [1] [2]. |

| 3. | Mix Thoroughly | Vortex the solution and/or briefly use a bath sonicator to ensure the powder is fully dissolved and the solution is clear [1]. | Ensure no undissolved particles remain. |

| 4. | Aliquot & Store | Divide the stock solution into small, single-use aliquots. Store at -20°C sealed and protected from moisture [1]. | Avoid repeated freeze-thaw cycles to maintain stability. |

| 5. | Working Dilution | Further dilute this stock into your cell culture medium. A final DMSO concentration of <0.5% is recommended to minimize cytotoxicity [4]. | Always include a vehicle control (e.g., 0.1% DMSO) in experiments. |

Biological Context & Mechanisms

This compound is a natural product derived from "Dragon's Blood" with diverse biological activities relevant to cancer research and wound healing [1] [5]. The diagram below illustrates its core anti-cancer mechanisms of action as identified in recent studies.

Key Mechanisms of this compound: The diagram summarizes two primary anti-cancer pathways: induction of mitochondrial-mediated apoptosis and triggering of ferroptosis via CD147 inhibition and lipid metabolism disruption [1] [5] [4].

Key Considerations for Researchers

- Solubility Variability: Note the differing solubility values from various suppliers. Always refer to the Certificate of Analysis (COA) for your specific batch [1] [2] [6].

- Bioactivity in Assays: This compound has demonstrated potent activity in multiple cancer types. Research shows it can enhance the efficacy of gemcitabine in pancreatic cancer models by inducing ferroptosis [5].

- Dual Roles: Be aware of its context-dependent effects. While it inhibits the proliferation of cancer cells, it has also been shown to promote the proliferation and migration of normal skin cells (like HaCaT keratinocytes) and fibroblasts at lower concentrations, which is relevant for wound healing research [1] [7].

References

- 1. This compound (Dracohodin perochlorate) [medchemexpress.com]

- 2. Dracohodin perochlorate | Mechanism | Concentration [selleckchem.com]

- 3. This compound | Naveprotein - Native-Protein [native-protein.com]

- 4. This compound Induced Human Breast Cancer MCF ... [pmc.ncbi.nlm.nih.gov]

- 5. A CD147-targeted small-molecule inhibitor potentiates ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:125536-25-6 [chemfaces.com]

- 7. Low-Dose Non-Thermal Atmospheric Plasma Promotes the ... [mdpi.com]

Mechanisms of Action in Wound Healing

DP accelerates wound healing through a multi-targeted mechanism involving different cell types and signaling pathways. The following diagram synthesizes the key mechanisms identified from cellular and animal studies.

Key cellular pathways activated by Dracorhodin Perchlorate to promote wound healing.

Experimental Data and Protocols

To support your own research, here is a summary of key experimental findings and methodologies from recent studies.

In Vitro and In Vivo Efficacy Data

The table below consolidates quantitative data on DP's performance in pre-clinical models.

| Model System | DP Treatment | Key Findings | Citation |

|---|---|---|---|

| In Vitro: Human HaCaT Keratinocytes | In vitro scratch assay | Promoted cell migration (not proliferation) and increased protein levels of β-catenin, p-AKT, p-ERK, and p-p38. | [1] |

| In Vitro: NIH/3T3 Fibroblasts | 0.625-10 μg/mL for 12-24h | Significantly induced cell proliferation; effect was associated with increased phosphorylated-ERK and blocked by ERK siRNA. | [2] |

| In Vivo: Full-thickness wound in Wistar rats | DP ointment (200 μg/mL in Vaseline) applied twice daily | Significantly promoted wound closure; regulated TNF-α and IL-1β; enhanced expression of EGF and VEGF proteins. | [3] |

| In Vivo: Diabetic Foot Ulcer (DFU) in rats | DP ointment (50, 100, 200 μg/mL in Vaseline) | Accelerated wound healing in a dose-dependent manner; enhanced collagen synthesis and angiogenesis; reduced inflammation and ROS via the Nrf2 pathway. | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies for key experiments.

Preparation of DP Ointment [3] [4]

- Dissolve DP in DMSO to achieve a stock solution (e.g., 10 mg/mL).

- Dilute an aliquot of the stock solution with DMSO to the desired final concentration (e.g., 200 μg/mL).

- Mix the drug solution with Vaseline at a ratio of 1 mL solution to 16 g Vaseline to form the ointment.

- Store the prepared ointment at 4°C before use.

In Vivo Wound Healing Experiment in Rats [3]

- Animals and Grouping: Use adult male Wistar rats (approx. 250 g). After acclimatization, randomly divide them into control and treatment groups (e.g., n=20/group).

- Wound Creation: Anesthetize rats and create two full-thickness excision wounds on the shaved back using a sterile punch biopsy (e.g., 1 cm in diameter).

- Drug Administration: Apply the DP ointment or vehicle control (e.g., Vaseline with DMSO) topically to the wounds twice daily.

- Monitoring and Analysis: Monitor wounds and calculate the wound healing rate at different time points (e.g., days 0, 3, 7, 10, 14, 21) using the formula: Wound Healing Rate (%) = [(Area Day 0 - Area Day n) / Area Day 0] × 100.

- Sample Collection: On predetermined days, euthanize animals and collect wound tissue for histological (H&E, Masson's trichrome), immunohistochemical (e.g., CD31 for MVD), and biochemical (e.g., ELISA for cytokines, Western blot for protein expression) analyses.

In Vitro Scratch Assay on HaCaT Keratinocytes [1]

- Cell Culture: Maintain human HaCaT keratinocytes in appropriate culture medium.

- Scratch Creation: Seed cells in a plate until they form a confluent monolayer. Create a scratch wound in the monolayer using a sterile pipette tip.

- Drug Treatment and Imaging: Wash off detached cells and add fresh medium containing DP or vehicle. Capture images of the scratch at the start (0 h) and at regular intervals thereafter.

- Data Analysis: Measure the remaining scratch area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Formulation and Drug Delivery Considerations

Advanced formulation strategies can enhance DP's efficacy. Recent research has developed an inflammation-targeted emulsion gel [5].

- Targeting Principle: Inflammatory tissue often has a positive surface charge due to cationic proteins. A negatively charged formulation (Zeta potential < -30 mV) can achieve electrostatic targeting.

- Preparation and Advantage: The targeted emulsion gel had a mean zeta potential of -51.6 mV, compared to -17.1 mV for the non-targeted version. This resulted in better transdermal penetration and deeper skin deposition.

- Enhanced Efficacy: The targeted gel showed superior wound recovery, with significantly higher expressions of bFGF (45.5% improvement on day 7) and EGF (49.9% improvement on day 14) compared to the non-targeted formulation [5].

Research Gaps and Future Directions

While the evidence for DP's efficacy is strong, several areas require further investigation to advance its clinical translation:

- Human Trials: Current evidence is based on animal models and in vitro studies. Clinical trials on human subjects are necessary to confirm efficacy and determine appropriate dosing in patients.

- Comprehensive Toxicology: Detailed pharmacokinetics and long-term toxicology profiles are needed to ensure safety for chronic conditions like DFU [4].

- Mechanism Elucidation: Although several pathways have been identified, the complete molecular network and the interplay between different pathways (e.g., Nrf2, ERK, β-catenin) are not fully understood [6] [4].

References

- 1. Dracorhodin enhances wound healing via signaling [pubmed.ncbi.nlm.nih.gov]

- 2. This compound regulates fibroblast proliferation to ... [sciencedirect.com]

- 3. This compound Accelerates Cutaneous Wound ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of dracorhodin in accelerating diabetic foot ... [nature.com]

- 5. Pharmacodynamics of this compound and Its ... [mdpi.com]

- 6. Combined metabolomics and network pharmacology to ... [pubmed.ncbi.nlm.nih.gov]

Dracorhodin perchlorate pharmacokinetics absorption distribution

Pharmacodynamic Properties and Observed Effects

Although systematic pharmacokinetic data is limited, multiple studies confirm DP's significant wound-healing and antidiabetic effects through various mechanisms. The table below summarizes its core pharmacodynamic properties and observed in vivo outcomes.

| Aspect | Key Findings | Experimental Models/Notes |

|---|---|---|

| Wound Healing Efficacy | Significantly accelerated wound closure rate; enhanced collagen deposition and tissue remodeling [1] [2] [3]. | Rat models of full-thickness excision wounds and Diabetic Foot Ulcers (DFU) [1] [2]. |

| Anti-inflammatory Action | Downregulated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in wound tissue and plasma [1] [2]. | LPS-stimulated RAW264.7 cells; DFU rat model [4] [1] [2]. |

| Angiogenesis & Growth Factors | Promoted expression of VEGF, EGF, and bFGF; increased microvascular density [1] [3]. | Immunohistochemistry and Western blot in rat wound tissues [1] [3]. |

| Fibroblast Proliferation | Activated ERK signaling pathway, leading to increased fibroblast proliferation and migration [2] [5]. | L929 mouse fibroblasts and human umbilical vein endothelial cells (HUVECs) in vitro [2] [5]. |

| Anti-diabetic / β-cell Protection | Protected pancreatic β-cells from gluco-/lipotoxicity; improved insulin secretion and lowered blood glucose in vivo [6]. | Diabetic mouse model; promoted Pdx1 expression via Erk1/2 pathway [6]. |

Formulation & Absorption Enhancement Strategies

A key study directly addressed the challenge of drug delivery to wound sites. Researchers developed an inflammation-targeted emulsion gel for DP, leveraging the positively charged nature of inflammatory tissues [3].

- Targeted vs. Non-targeted Formulation: The targeted emulsion gel had a strongly negative zeta potential (-51.6 mV), while the non-targeted version was -17.1 mV [3].

- Enhanced Permeation: The negatively charged targeted gel showed deeper and greater transdermal penetration, attributed to electrostatic adsorption to the positively charged wound bed [3].

- Superior Efficacy: The targeted gel group demonstrated better wound recovery, higher expression of growth factors (bFGF and EGF), and more obvious tissue regeneration compared to the non-targeted gel and a positive control group [3].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments.

1. In Vivo Wound Healing Model in Rats

- Animal Model: Male Wistar or Sprague-Dawley rats [1] [2].

- Wound Creation: After anesthesia, create two full-thickness circular excision wounds (diameter: 10-15 mm) on the shaved and disinfected back of each rat [1].

- Formulation & Dosing:

- Endpoint Analysis:

- Healing Rate: Measure wound area periodically using digital calipers or image analysis software (e.g., Image Pro Plus). Calculate healing rate as:

(Initial area - Area at day n) / Initial area × 100%[1]. - Tissue Collection: On days 7, 14, and 21 post-wounding, euthanize animals and collect wound tissues for histological (H&E, Masson's trichrome staining) and biochemical analyses (ELISA, Western blot) [1].

- Healing Rate: Measure wound area periodically using digital calipers or image analysis software (e.g., Image Pro Plus). Calculate healing rate as:

2. In Vitro Fibroblast Proliferation Assay

- Cell Line: L929 mouse fibroblasts or human foreskin fibroblasts [7] [5].

- Treatment: Treat cells with various concentrations of DP (e.g., dissolved in DMSO) for 12-24 hours [5].

- Proliferation Assessment:

- Analysis: Measure absorbance to determine cell viability and perform Western blot to detect levels of phosphorylated-ERK and total ERK [5].

Mechanism of Action Pathways

Based on the gathered research, DP's therapeutic effects are mediated through multiple signaling pathways. The following diagram synthesizes these key mechanisms, particularly in the context of wound healing.

DP's multi-target mechanism of action converges on promoting wound healing and mitigating diabetic complications.

Research Recommendations

To advance DP towards clinical application, future work should focus on filling the critical pharmacokinetic data gaps.

- Conduct Formal PK Studies: Perform systematic studies in relevant animal models to establish baseline parameters for absorption, bioavailability, distribution volume, half-life, and clearance after different routes of administration.

- Identify Metabolites: Use techniques like UPLC-Q-TOF-MS (as used for walnut shell extract [4]) to identify DP's metabolites and profile its metabolic stability in liver microsomes.

- Develop Advanced Analytics: Validate sensitive and specific bioanalytical methods (e.g., LC-MS/MS) for the quantitative detection of DP and its metabolites in biological matrices like plasma and tissue homogenates.

References

- 1. This compound Accelerates Cutaneous Wound ... [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of dracorhodin in accelerating diabetic foot ... [nature.com]

- 3. Pharmacodynamics of this compound and Its ... [mdpi.com]

- 4. Elucidation of the Hemostatic and Anti‐Inflammatory Effects ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound regulates fibroblast proliferation to ... [sciencedirect.com]

- 6. This compound protects pancreatic β-cells against ... [pubmed.ncbi.nlm.nih.gov]

- 7. Combined metabolomics and network pharmacology to ... [pmc.ncbi.nlm.nih.gov]

Documented Pharmacological Mechanisms of Dracorhodin Perchlorate

The following table summarizes the key molecular mechanisms and experimental evidence related to DP's activity:

| Mechanism of Action | Biological Effect | Experimental Evidence (Models Used) | Key Findings |

|---|---|---|---|

| Activation of Growth Pathways [1] [2] | Promotes fibroblast proliferation and tissue regeneration. | In vitro (NIH/3T3 fibroblasts); In vivo (rat wound model) [2] | Increased phosphorylation of ERK; promoted wound closure. |

| Regulation of Inflammatory Response [1] [3] [4] | Modulates cytokines and resolves chronic inflammation. | In vivo (diabetic rat wound model) [1] [3] | Reduced levels of TNF-α, IL-1β, IL-6; regulated TLR4/NF-κB pathway. |

| Promotion of Angiogenesis [1] [5] [4] | Stimulates the formation of new blood vessels. | In vivo (rat wound model) [1] [4] | Increased expression of VEGF, EGF; higher microvessel density (CD31+). |

| Activation of the Nrf2 Pathway [4] | Combats oxidative stress and inhibits ferroptosis. | In vitro (HUVECs); In vivo (DFU rat model); Network pharmacology [4] | Increased Nrf2, HO-1, GPX4; reduced ROS; effect reversed by Nrf2 inhibitor ML385. |

| Induction of Apoptosis in Cancer Cells [6] [7] | Inhibits proliferation and triggers cell death in tumor cells. | In vitro (MCF-7, PC-3, HeLa cells) [6] | Regulated Bcl-2/Bax; decreased mitochondrial membrane potential; activated caspase-9. |

Experimental Protocols for Key Studies

For research reproducibility, here are the methodologies from some of the central studies on DP's wound-healing effects.

In Vivo Wound Healing Model in Diabetic Rats [3]

- Animal Model: Sprague-Dawley rats with diabetes induced by a high-fat diet and intraperitoneal injection of Streptozotocin (STZ).

- Wound Creation: Two full-thickness excision wounds were punched on the back of each rat.

- DP Ointment Preparation: DP was dissolved in DMSO and mixed with Vaseline to create a 200 μg/mL ointment.

- Treatment: The ointment was applied topically to the wounds. Control groups received Vaseline with DMSO only.

- Analysis: Wound areas were measured over time. Tissue samples were collected for histological analysis (H&E staining, Masson's trichrome), immunohistochemistry (for CD31, COX-2), and biochemical assays (ELISA for cytokines, Western blot for protein expression).

In Vitro Fibroblast Proliferation Assay [2]

- Cell Line: NIH/3T3 mouse embryonic fibroblasts.

- DP Treatment: Cells were treated with DP at various concentrations for 12-24 hours.

- ERK Pathway Inhibition: To validate the mechanism, the ERK pathway was halted using siRNA against ERK.

- Assessment: Cell proliferation was measured. Phosphorylation of ERK was analyzed by Western blot of both cell cultures and wound tissue from animal models.

Pathway Diagram: Wound Healing Mechanisms

The complex interplay of DP's mechanisms in promoting wound healing, especially in diabetic conditions, can be visualized as follows. This diagram integrates the key findings from the search results.

Summary of DP's multi-target mechanisms that converge to accelerate wound healing.

Research Gaps and Future Directions

As of the latest publications, the biosynthetic pathway of dracorhodin in the Daemonorops draco plant remains uncharacterized [4] [8]. Future research to elucidate this pathway could involve:

- Omics Technologies: Using transcriptomics and metabolomics to identify genes and enzymes involved in the flavonoid biosynthesis branch specific to dracorhodin.

- Heterologous Biosynthesis: Once key genes are identified, reconstructing the pathway in a microbial host like E. coli or yeast for sustainable production.

References

- 1. This compound Accelerates Cutaneous Wound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulates fibroblast proliferation to ... [sciencedirect.com]

- 3. This compound Regulates the Expression ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of dracorhodin in accelerating diabetic foot ... [nature.com]

- 5. Pharmacodynamics of this compound and Its ... [mdpi.com]

- 6. This compound Induced Human Breast Cancer ... [medsci.org]

- 7. This compound (Dracohodin perochlorate) [medchemexpress.com]

- 8. Anti-inflammatory and barrier repair mechanisms of active ... [pmc.ncbi.nlm.nih.gov]

Dracorhodin perchlorate historical use Chinese medicine

Modern Research on Mechanisms of Action

Modern research has elucidated DP's mechanisms in wound healing, particularly for diabetic foot ulcers (DFU), revealing a multi-targeted action. The following diagram outlines the key cellular pathways involved in this process.

Key cellular pathways of this compound in wound healing.

Key Experimental Data and Efficacy

Quantitative data from animal studies demonstrates DP's significant effect on wound healing and its influence on key growth factors.

| Efficacy Measure / Factor | Experimental Findings | Significance |

|---|---|---|

| Wound Healing Rate | DP groups showed significantly higher wound closure rates (e.g., ~90% by day 21) compared to model control groups (~82%) [1]. | Demonstrates direct, quantifiable improvement in wound repair [2]. |

| EGF Expression | A 49.9% improvement in EGF expression was observed on day 14 in the targeted DP gel group compared to the non-targeted group [1] [3]. | EGF is critical for promoting cell proliferation and re-epithelialization. |

| bFGF Expression | A 45.5% improvement in bFGF expression was observed on day 7 in the targeted DP gel group [1] [3]. | bFGF is vital for fibroblast growth and angiogenesis (new blood vessel formation). |

| Inflammatory Markers | DP treatment significantly downregulated pro-inflammatory cytokines like TNF-α and IL-1β [2] [4]. | Resolves chronic inflammation, a major barrier to diabetic wound healing. |

Detailed Experimental Protocol for In Vivo Wound Healing

The following is a standard protocol for evaluating the efficacy of DP on wound healing in a diabetic rat model, as detailed in the search results [5] [4].

1. Animal Model Establishment

- Animals: Use Sprague-Dawley (SD) rats (weighing 200 ± 20 g).

- Diabetes Induction: Feed rats a high-sugar, high-fat diet for one month. Subsequently, induce diabetes via a single intraperitoneal injection of Streptozotocin (STZ) at 40 mg/kg. Confirm successful model establishment after 72 hours by measuring fasting blood glucose levels ≥ 16.7 mmol/L and observing classic symptoms like polydipsia and polyphagia.

- Wound Creation: Under isoflurane anesthesia, create a full-thickness circular excision wound (15-20 mm in diameter) on the shaved and disinfected back of each rat.

2. Grouping and Dosing

- Group Allocation: Randomly divide the diabetic rats with wounds into several groups (n=10 per group is common):

- Model Control Group: Diabetic rats with wounds, treated with vehicle only (e.g., Vaseline base).

- Positive Control Group: Treated with a known active drug (e.g., Recombinant Human Epidermal Growth Factor - rhEGF).

- DP Treatment Groups: Treated with different concentrations of DP ointment (e.g., High, Medium, Low doses such as 200, 100, and 50 µg/mL mixed with Vaseline).

- Treatment Regimen: Apply the assigned treatments topically to the wounds daily or as per the study design.

3. Sample Collection and Analysis

- Monitoring: Photograph wounds and measure wound area at regular intervals (e.g., days 0, 3, 7, 10, 14, 21) to calculate the wound healing rate.

- Sacrifice and Sampling: Euthanize subgroups of rats at key time points (e.g., day 7 and 14). Collect wound tissue samples and serum for analysis.

- Histological Analysis: Fix tissue samples in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome. H&E staining is used to observe tissue structure, inflammatory cell infiltration, and granulation tissue formation. Masson's Trichrome staining is used to assess collagen deposition and maturity.

- Biochemical Analysis:

- ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of growth factors (VEGF, EGF, PDGF) and inflammatory cytokines (TNF-α, IL-6, IL-1β) in wound tissue homogenates or serum.

- Western Blot: Isolate proteins from frozen wound tissues. Separate proteins by SDS-PAGE, transfer to a membrane, and incubate with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, GPX4, SLC7A11 for ferroptosis; EGF, VEGF, bFGF for growth). Use HRP-conjugated secondary antibodies and chemiluminescence for detection.

References

- 1. Pharmacodynamics of this compound and Its ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Accelerates Cutaneous Wound ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of this compound and Its ... [mdpi.com]

- 4. Combined metabolomics and network pharmacology to ... [frontiersin.org]

- 5. Mechanism of dracorhodin in accelerating diabetic foot ... [nature.com]

Comprehensive Application Notes: Dracorhodin Perchlorate Cell Viability Assessment via MTT Assay

Introduction and Background

Dracorhodin perchlorate (DP) represents a synthetically stabilized analogue of the natural anthocyanin red pigment dracorhodin, which is isolated from the traditional Chinese medicine "Dragon's Blood" - a resin obtained from the palm species Daemonorops draco [1] [2]. Due to the inherent instability of natural dracorhodin, which is prone to reduction to its monomeric form, the perchlorate derivative has emerged as the preferred compound for scientific investigation, offering enhanced stability while maintaining biological activity [1]. DP has attracted significant research attention due to its diverse pharmacological profile, demonstrating remarkable anti-neoplastic properties against various cancer cell lines while also exhibiting wound-healing capabilities in diabetic and normal wound models [1] [2] [3].

The MTT assay protocol stands as a cornerstone methodology in cell biology for evaluating cell viability and proliferation, particularly valuable in drug discovery, toxicology, and cancer research [4]. This colorimetric assay operates on the principle of enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells [4]. The intensity of the purple coloration directly correlates with the number of viable cells and provides a quantitative measure of mitochondrial integrity and overall cellular metabolic activity [4]. The widespread implementation of the MTT assay in DP research has been instrumental in elucidating its concentration-dependent and time-dependent effects on diverse cell types, providing critical insights for both oncological applications and tissue regeneration studies [2] [3] [5].

MTT Assay Protocol for this compound

Reagent Preparation

MTT Solution Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Mix thoroughly by vortexing or sonication until completely dissolved, then filter sterilize using a 0.2 μm filter. Aliquot and store at -20°C, where the solution remains stable for at least 6 months. Avoid storage at 4°C for extended periods beyond a few days [4].

MTT Solvent Preparation: Prepare solubilization solution consisting of 4 mM HCl and 0.1% NP-40 in isopropanol. This solution will be used to dissolve the insoluble formazan crystals formed during the assay [4].

DP Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration appropriate for generating the desired test concentrations. Ensure that the final DMSO concentration in cell cultures does not exceed 0.1% to avoid solvent toxicity [3] [6].

Cell Seeding and Treatment

Seed cells in a 96-well plate at an optimal density (typically 1×10⁴ to 1.5×10⁴ cells per well in 150-200 μL culture medium) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂) [2] [3].

Prepare serial dilutions of DP in serum-free medium or PBS, ensuring a concentration range that typically spans from 10-160 μM based on published studies [3] [6]. Include vehicle controls containing the same concentration of DMSO as used in treated wells.

Remove culture medium from cells and add fresh medium containing the various concentrations of DP. Include appropriate controls: blank wells (medium without cells), vehicle control wells (cells with DMSO only), and untreated control wells (cells with medium only) [4] [3].

Assay Procedure

Incubate the treated cells for the desired exposure period (typically 24-72 hours) under standard culture conditions [3].

After treatment, carefully remove the media without disturbing the cell monolayer. For suspension cells, centrifuge the 96-well plate at 1,000 × g for 5 minutes before careful aspiration [4].

Add 50 μL of serum-free media and 50 μL of MTT solution into each well. Alternatively, add an equal volume of MTT solution directly to the existing media, ensuring consistent media volumes across all wells [4].

Incubate the plate at 37°C for 3 hours to allow formazan crystal formation [4].

After incubation, carefully aspirate the MTT-containing medium and add 150 μL of MTT solvent to each well to dissolve the formazan crystals [4].

Wrap the plate in foil and shake on an orbital shaker for 15 minutes. If crystals persist, pipette the liquid gently to ensure complete dissolution [4].

Measure the absorbance at 590 nm using a microplate reader, with a reference wavelength of 630 nm recommended to correct for background absorbance. Complete reading within 1 hour after solubilization [4].

Data Analysis

Calculate the average absorbance for each set of replicates.

Subtract the background absorbance (blank wells with medium only) from all experimental readings.

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of control) × 100 [3].

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 - % Viability [4].

For IC₅₀ determination, generate dose-response curves using non-linear regression analysis of the percentage inhibition versus log(concentration) data.

Anticancer Applications of this compound

Quantitative Assessment of DP Cytotoxicity Across Cancer Cell Lines

Table 1: Cytotoxic effects of this compound on various human cancer cell lines as determined by MTT assay

| Cancer Type | Cell Line | DP Concentration Range | Exposure Time | IC₅₀/Effective Dose | Key Findings |

|---|---|---|---|---|---|

| Breast Cancer | MCF-7 | 0-100 μM | 24-72 h | Dose-dependent inhibition | DP inhibited growth via mitochondrial apoptosis pathway; induced Bax upregulation, Bcl-2 downregulation [2]. |

| Glioma | U87MG, T98G | 0-160 μM | 24-72 h | Dose- and time-dependent inhibition | DP induced G1/S cell cycle arrest via p53 and p21 upregulation; activated caspase-9/-3 [3]. |

| Esophageal Squamous Cell Carcinoma | ECA109, EC9706, KYSE410 | 10-100 μM | 24 h | Significant reduction at 40-80 μM | DP induced G2/M phase arrest and caspase-dependent apoptosis; inhibited JAK2/STAT3 and AKT/FOXO3a pathways [6]. |

| Prostate Cancer | PC-3 | Not specified | Not specified | Significant inhibition | DP induced apoptosis through mitochondrial pathways [2] [3]. |

| Gastric Adenocarcinoma | SGC-7901 | Not specified | Not specified | Significant inhibition | DP induced apoptosis via AKT/FOXO3a and NF-κB pathway inactivation [6]. |

| Melanoma | A375-S2 | Not specified | Not specified | Significant inhibition | DP triggered apoptosis through p38/JNK MAPK signaling pathways [6]. |

| Human Melanoma | A375 | Not specified | Not specified | Significant inhibition | DP induced apoptosis through mitochondrial pathways [2]. |

| Leukemia | HL-60 | Not specified | Not specified | Significant inhibition | DP increased Bax/Bcl-XL ratio and activated caspases [3]. |

Time-Dependent and Concentration-Dependent Effects

The antiproliferative efficacy of DP demonstrates clear temporal and dose-response relationships across multiple cancer models. In glioma U87MG and T98G cells, DP treatment resulted in progressively reduced cell viability with increasing concentration and exposure duration [3]. Similarly, in breast cancer MCF-7 cells, DP exerted time-dependent growth inhibition, with more pronounced effects observed after 72 hours of exposure compared to 24 hours [2]. This pattern aligns with the mechanism of DP acting through cell cycle arrest and apoptosis induction, processes that require time for molecular initiation and execution. The concentration-response curve typically exhibits a sigmoidal pattern, with threshold effects observed at lower concentrations (10-20 μM), progressive inhibition at intermediate concentrations (40-80 μM), and often maximal cytotoxicity at higher concentrations (≥80 μM) [3] [6].

Wound Healing Applications of this compound

Efficacy in Diabetic and Normal Wound Models

Table 2: Wound healing effects of this compound in rodent models

| Wound Model | DP Formulation | DP Concentration | Application Frequency | Key Outcomes | Proposed Mechanisms |

|---|---|---|---|---|---|

| Diabetic Foot Ulcer (Rat) | Ointment in Vaseline | 50, 100, 200 μg/mL | Once daily | Dose-dependent healing acceleration; enhanced collagen synthesis and angiogenesis; reduced inflammation and ROS [5]. | Activation of Nrf2 pathway; inhibition of ferroptosis; reduced lipid peroxidation [5]. |

| Diabetic Wound (Rat) | Ointment in Vaseline | 200 μg/mL | Not specified | Improved healing rate; normalized inflammatory cell infiltration; increased eNOS and NO [7]. | Regulation of TLR4 pathway; reduction of inflammatory factors (TNF-α, IL-1β, COX-2, iNOS) [7]. |

| Scalding Wound (Rat) | Inflammation-targeted emulsion gel | Not specified | Not specified | Superior healing compared to non-targeted gel; enhanced growth factor expression [1]. | Promotion of EGF and bFGF expression; deeper skin penetration due to electrostatic targeting [1]. |

| Skin Wound (Rat) | Ointment | 0.2 mg/mL | Not specified | Promoted fibroblast proliferation; accelerated wound closure [7]. | Increased EGF and VEGF expression; inflammation regulation through TNF-α reduction [7]. |

Comparative Healing Rates

The wound healing efficacy of DP has been quantitatively assessed through regular measurement of wound areas over time. In diabetic rat models, DP treatment at 200 μg/mL demonstrated significantly enhanced healing rates compared to vehicle controls, with approximately 45-50% improvement in growth factor expression (bFGF at day 7 and EGF at day 14) [1]. The therapeutic response to DP exhibited a clear dose-dependency, with high-dose formulations (200 μg/mL) producing the most pronounced effects, followed by medium-dose (100 μg/mL) and low-dose (50 μg/mL) preparations [5]. The inflammatory-targeted emulsion gel formulation of DP demonstrated superior transdermal penetration and wound healing efficacy compared to non-targeted formulations, attributed to its enhanced electrostatic adsorption to positively charged inflammatory tissues [1]. This targeted approach resulted in accelerated wound closure, improved histological organization, and enhanced expression of critical growth factors central to the regenerative process.

Mechanistic Insights into DP Action

Molecular Pathways in Cancer Cells

The anti-cancer mechanisms of DP involve a complex interplay of multiple signaling pathways that converge to induce cell cycle arrest and apoptosis. A central mechanism involves the mitochondrial apoptotic pathway, wherein DP treatment promotes the upregulation of pro-apoptotic Bax protein while downregulating anti-apoptotic Bcl-2, resulting in decreased mitochondrial membrane potential and subsequent release of cytochrome c and apoptosis-inducing factor (AIF) [2] [3]. This mitochondrial permeabilization initiates the caspase activation cascade, particularly involving caspase-9 and its downstream effectors, even in caspase-3-deficient MCF-7 cells [2]. Additionally, DP modulates critical signaling pathways including inhibition of JAK2/STAT3 and AKT/FOXO3a pathways in esophageal squamous cell carcinoma [6], suppression of PI3K/Akt and NF-κB activation in prostate cancer [2], and activation of p38/JNK MAPK signaling in melanoma cells [6]. DP also exerts cell cycle disruption by inducing G1/S or G2/M phase arrest through upregulation of p53 and p21, and simultaneous downregulation of Cdc25A, Cdc2 and phosphorylated Cdc2 [3] [6].

Diagram 1: Molecular mechanisms of this compound in cancer cells and wound healing models

Wound Healing Mechanisms

The pro-healing mechanisms of DP involve multifaceted approaches to tissue regeneration, particularly in compromised diabetic wounds. DP significantly modulates inflammatory responses through regulation of the TLR4 pathway and subsequent reduction of pro-inflammatory factors including TNF-α, IL-1β, COX-2, and iNOS [7]. In diabetic wound models, DP corrects the prolonged inflammatory phase characteristic of impaired healing, thereby facilitating the normal progression to proliferative and remodeling phases [7]. A prominent mechanism involves activation of the Nrf2 pathway, which counteracts the excessive oxidative stress and ferroptosis implicated in diabetic foot ulcer pathogenesis [5]. DP treatment also enhances angiogenesis through increased expression of VEGF and other pro-angiogenic factors, while promoting collagen synthesis and fibroblast proliferation via regulation of the ERK signaling pathway [7]. Furthermore, DP accelerates wound healing by increasing eNOS protein expression and NO content in the later stages of wound repair, facilitating vascular regeneration and tissue remodeling [7].

Technical Considerations and Optimization Strategies

Experimental Design and Optimization

Cell Density Optimization: Conduct preliminary experiments to determine optimal seeding density for each cell line to ensure logarithmic growth throughout the assay period. Overly confluent cultures may exhibit reduced metabolic activity and diminished sensitivity to DP treatment [4].

Serum Considerations: Use serum-free media during MTT incubation to prevent interference with formazan crystal formation and solubilization. Serum components can generate background absorbance and potentially affect the accuracy of viability measurements [4].

Solubilization Verification: Ensure complete dissolution of formazan crystals by extending shaking duration or gently pipetting the solvent if necessary. Incomplete solubilization will result in inaccurate absorbance readings and compromised data quality [4].

Background Controls: Include appropriate background controls containing culture media with MTT but without cells to account for any background absorbance. This is particularly important when using phenol red-containing media or when testing compounds that might interact directly with MTT [4].

Time Course Analysis: Incorporate multiple time points (e.g., 24, 48, 72 hours) to capture the temporal dynamics of DP effects, as its mechanisms may involve sequential molecular events that evolve over time [3] [6].

Troubleshooting Common Issues

High Background Signals: This may result from incomplete removal of media containing phenol red or serum components. Ensure careful aspiration and consider washing wells with PBS before adding MTT solution [4].

Low Absorbance Values: May indicate insufficient cell numbers, inadequate MTT incubation time, or incomplete formazan solubilization. Optimize cell seeding density and extend MTT incubation if necessary, not exceeding 4 hours to avoid toxicity [4].

High Variability Between Replicates: Often caused by inconsistent cell seeding, uneven distribution of DP solution, or inaccurate pipetting during media changes. Ensure thorough mixing of DP stock solutions and use calibrated pipettes [4].

Inconsistent DP Effects: May stem from instability of DP in solution. Prepare fresh DP stock solutions for each experiment and verify solvent concentration does not exceed cytotoxic levels (typically ≤0.1% DMSO) [3] [6].

Diagram 2: Experimental workflow for MTT assay with this compound

Conclusion

This compound represents a promising therapeutic agent with dual functionality in both oncological and wound healing applications. The comprehensive MTT assay protocols outlined in this document provide researchers with standardized methodologies for evaluating the cellular responses to DP treatment across diverse experimental models. The concentration-dependent cytotoxicity observed in various cancer cell lines, coupled with the dose-accelerated wound healing in diabetic models, underscores the importance of careful dose optimization for specific therapeutic applications. The multiple molecular mechanisms identified—including modulation of mitochondrial apoptosis pathways, cell cycle regulation, inflammatory response control, and activation of the Nrf2 pathway—provide a robust scientific foundation for further investigation and development of DP as a potential therapeutic agent. As research continues, standardization of assay protocols and attention to technical considerations will ensure the generation of reliable, reproducible data to advance our understanding of this promising compound's full therapeutic potential.

References

- 1. Pharmacodynamics of this compound and Its ... [pmc.ncbi.nlm.nih.gov]

- 2. Induced Human Breast Cancer... This compound [medsci.org]

- 3. induces the apoptosis of glioma cells... This compound [spandidos-publications.com]

- 4. | Abcam MTT assay protocol [abcam.com]

- 5. Mechanism of dracorhodin in accelerating diabetic foot ... [nature.com]

- 6. This compound induces apoptosis and G2/M cell ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound Regulates the Expression ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Investigating Dracorhodin Perchlorate-Induced Apoptosis via Caspase Activation Pathways

Introduction to Dracorhodin Perchlorate and Apoptosis Induction

This compound (DP) is a synthetic analogue of the natural red pigment dracorhodin found in "Dragon's Blood," a traditional Chinese medicine derived from the fruit of Daemonorops draco plants. [1] [2] DP has demonstrated potent antitumor properties across various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A375-S2 (melanoma) cells. [3] [2] [4] Its primary mechanism of action involves triggering programmed cell death (apoptosis) through multiple interconnected pathways, with caspase activation representing a central event in this process. [3] [2] [5]

The compound exerts its pro-apoptotic effects through a multi-target mechanism, altering the balance of Bcl-2 family proteins, generating reactive oxygen species (ROS), and activating both initiator and executioner caspases. [3] [2] [5] These coordinated molecular events converge to induce characteristic apoptotic phenotypes, including DNA fragmentation, membrane blebbing, and eventual phagocytosis of cellular debris. [6] This document provides comprehensive application notes and detailed experimental protocols for investigating DP-induced apoptosis, with particular emphasis on caspase activation mechanisms, to support researchers in cancer biology and drug development.

Mechanisms of Action and Key Molecular Events

Mitochondrial Pathway Activation

DP directly targets mitochondrial integrity through modulation of Bcl-2 family proteins. Treatment with DP consistently decreases the expression of anti-apoptotic Bcl-XL while increasing the expression of pro-apoptotic Bax, thereby disrupting mitochondrial membrane potential (ΔΨm). [3] [2] [5] This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. [2] The released cytochrome c forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation, which subsequently activates downstream executioner caspases. [2] [6] In MCF-7 cells (which lack functional caspase-3), DP-induced apoptosis occurs through this mitochondrial pathway with involvement of caspase-9 and AIF release. [2]

Caspase Activation Cascade

DP treatment activates a broad spectrum of caspases across multiple cancer cell lines. Evidence indicates DP increases activities of caspase-1, -3, -8, -9, and -10 in HeLa cells. [3] [5] In A375-S2 melanoma cells, caspase-3 and -8 are activated, followed by degradation of key caspase-3 substrates including inhibitor of caspase-activated DNase (ICAD) and poly-(ADP-ribose) polymerase (PARP). [4] The hierarchical caspase activation begins with initiator caspases (-8, -9, -10) and progresses to executioner caspases (-3, -6, -7), culminating in the characteristic biochemical and morphological changes of apoptosis. [3] [6]

Reactive Oxygen Species (ROS) Generation

DP induces sustained ROS generation in treated cells, which contributes to its pro-apoptotic effects. [3] [5] This ROS generation creates oxidative stress that further amplifies mitochondrial damage and caspase activation. Interestingly, caspase inhibitors (including caspase-1 and caspase-3 inhibitors) can attenuate DP-induced ROS generation, suggesting a positive feedback loop between caspase activation and oxidative stress. [3] [5] The altered intracellular redox status represents a significant component of DP's mechanism of action.

Additional Signaling Pathways

Beyond the core apoptotic machinery, DP influences multiple signaling networks. In A375-S2 cells, DP increases p53 and p21WAF1 protein expression and induces sustained phosphorylation of JNK and p38 MAPKs. [4] Inhibition studies demonstrate that JNK and p38 MAPK inhibitors partially reduce DP-induced cell death, while MEK inhibitors augment it. [4] Additionally, the phosphatidylinositol 3-kinase (PI3-K) family inhibitor wortmanin and tyrosine kinase inhibitor genistein can rescue viability loss induced by DP. [4] These findings indicate cross-talk between multiple signaling pathways in DP-mediated apoptosis.

Quantitative Data Summary

DP Effects Across Cancer Cell Lines

Table 1: DP-induced apoptotic effects across various cancer cell lines

| Cell Line | Cancer Type | Key Apoptotic Effects | Caspases Activated | Regulated Proteins | Reference |

|---|---|---|---|---|---|

| HeLa | Cervical cancer | DNA fragmentation, increased ROS | Caspase-1, -3, -8, -9 | ↑Bax, ↓Bcl-XL, PARP cleavage | [3] [5] |

| MCF-7 | Breast cancer | Mitochondrial pathway activation | Caspase-9 | ↑Bax, ↓Bcl-2, cytochrome c release, AIF release | [2] |

| A375-S2 | Melanoma | Synergistic with Fas activation | Caspase-3, -8 | ↑p53, ↑p21, ↑Bax/Bcl-2 ratio, PARP cleavage | [4] |

| Various tumor lines | Multiple | Growth inhibition, apoptosis | Caspase-3, -8, -9, -10 | Altered Bcl-2 family balance | [5] |

Caspase Activation and Inhibition Profiles

Table 2: Caspase activation by DP and effects of caspase inhibitors

| Caspase Type | Role in Apoptosis | DP-induced Activation | Inhibitor Used | Inhibition Effect on DP-induced Death | Reference |

|---|---|---|---|---|---|

| Caspase-3 | Executioner caspase | Increased activity | z-DEVD-fmk | Attenuated ROS generation, reduced death | [3] [5] |

| Caspase-8 | Initiator caspase (extrinsic) | Increased activity | Not specified | Partial reversal of cell death | [4] |

| Caspase-9 | Initiator caspase (intrinsic) | Increased activity | Specific caspase-9 inhibitor | Reduced apoptosis in MCF-7 cells | [2] |

| Caspase-10 | Initiator caspase | Increased activity | z-AEVD-fmk | Reduced HeLa cell death | [3] [5] |

| Caspase-1 | Inflammatory caspase | Increased activity | Ac-YVAD-cmk | Reduced HeLa cell death, attenuated ROS | [3] [5] |

Experimental Protocols

Assessing DP-Induced Apoptosis via Flow Cytometry

Principle: This protocol uses Annexin V-FITC and propidium iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity. [2]

Reagents:

- DP stock solution (dissolved in DMSO, typically at 50-100 mM)

- Annexin V-FITC conjugate

- Propidium iodide (PI) staining solution (1 mg/mL)

- Binding Buffer (10X)

- Phosphate Buffered Saline (PBS), ice-cold

- Cell culture medium appropriate for cell line

Procedure:

- Cell Treatment: Seed cells (1.5 × 10^5 cells/well) in 6-well plates and incubate overnight. Treat with varying concentrations of DP (0-100 μM) for 6-48 hours. Include DMSO vehicle control.

- Cell Harvest: Gently trypsinize cells, collect culture supernatant containing floating cells, and combine with trypsinized cells. Centrifuge at 500 × g for 5 minutes.

- Washing: Wash cells twice with ice-cold PBS and resuspend in 1X Binding Buffer at 1 × 10^6 cells/mL.

- Staining: Transfer 100 μL cell suspension (1 × 10^5 cells) to flow cytometry tube. Add 5 μL Annexin V-FITC and 5 μL PI. Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.

- Analysis: Add 400 μL 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour using appropriate laser and filter settings (FITC: Ex/Em = 488/530 nm; PI: Ex/Em = 488/617 nm).

- Gating Strategy: Establish quadrants on Annexin V vs PI plot: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Technical Notes:

- Keep cells on ice throughout the procedure to prevent additional apoptosis

- Analyze samples immediately after staining as signal intensity may decrease over time

- Include unstained and single-stained controls for compensation

- Optimize DP treatment time and concentration for specific cell line

Caspase Activity Measurement

Principle: Caspase activation can be detected through multiple methods including fluorometric assays, western blotting of caspase substrates, and immunofluorescence. [3] [2] [7]

4.2.1 Immunofluorescence Detection of Active Caspases

Reagents:

- Primary antibody against active caspase (e.g., anti-Caspase 3 antibody, rabbit mAb)

- Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 conjugate)

- Permeabilization buffer (PBS/0.1% Triton X-100)

- Blocking buffer (PBS/0.1% Tween 20 + 5% serum from secondary antibody host species)

- Mounting medium with DAPI

- Paraformaldehyde (4% in PBS)

Procedure:

- Cell Culture and Treatment: Seed cells on sterile coverslips in culture dishes. Treat with DP at desired concentration and duration.

- Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilization: Permeabilize fixed cells with PBS/0.1% Triton X-100 for 5 minutes at room temperature.

- Blocking: Wash three times with PBS, then incubate with blocking buffer for 1-2 hours at room temperature in a humidified chamber.

- Primary Antibody Incubation: Incubate with primary antibody diluted in blocking buffer (suggested 1:200) overnight at 4°C in a humidified chamber.

- Secondary Antibody Incubation: Wash three times with PBS/0.1% Tween 20 for 10 minutes each. Incubate with appropriate secondary conjugated antibody diluted 1:500 in PBS for 1-2 hours at room temperature, protected from light.

- Mounting and Imaging: Wash three times in PBS/0.1% Tween 20 for 5 minutes, protected from light. Mount slides with mounting medium and observe with fluorescence microscope.

Technical Notes:

- Include no primary antibody control to assess non-specific secondary antibody binding

- Optimize antibody concentrations for specific cell types

- Protect samples from light during secondary antibody incubation and subsequent steps to prevent fluorophore bleaching

- For co-localization studies, additional markers can be included with appropriate secondary antibodies

4.2.2 Western Blot Analysis of Caspase Substrates

Principle: DP-induced caspase activation leads to cleavage of specific substrates such as PARP, which can be detected by western blotting as evidence of functional caspase activity. [3] [2]

Reagents:

- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit

- SDS-PAGE gels (8-12% depending on target protein size)

- Primary antibodies: anti-PARP, anti-caspase-3, anti-caspase-9, etc.

- HRP-conjugated secondary antibodies

- ECL detection reagents

Procedure:

- Protein Extraction: Harvest DP-treated and control cells. Lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 12,000 × g for 30 minutes at 4°C. Collect supernatant.

- Protein Quantification: Measure protein concentration using BCA assay according to manufacturer's instructions.

- SDS-PAGE: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to nitrocellulose or PVDF membranes.

- Blocking and Antibody Incubation: Block membranes with 5% non-fat milk in TBST. Incubate with primary antibodies at appropriate dilutions (typically 1:1000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies (typically 1:2000-1:5000) for 1-2 hours at room temperature.

- Detection: Develop blots using ECL reagents and visualize with chemiluminescence imaging system.

Technical Notes:

- Always include loading control (e.g., GAPDH, β-actin)

- For cleaved caspase detection, use antibodies specific to cleaved forms

- Optimal DP treatment time may vary by cell line; perform time course experiments

Mitochondrial Membrane Potential Assessment

Principle: DP decreases mitochondrial membrane potential (ΔΨm), which can be detected using fluorescent dyes like Rhodamine 123. [2]

Reagents:

- Rhodamine 123 staining solution (5 μg/mL in serum-free medium)

- DP working concentrations

- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50 μM) as positive control

Procedure:

- Cell Treatment: Treat cells with DP for appropriate time based on preliminary experiments.

- Staining: Incubate cells with Rhodamine 123 solution for 30 minutes at 37°C in the dark.

- Analysis: Wash cells with PBS and analyze by flow cytometry (Ex/Em = 507/529 nm) or fluorescence microscopy.

- Quantification: Calculate percentage of cells with decreased fluorescence intensity indicating loss of ΔΨm.

Technical Notes:

- CCCP, a mitochondrial uncoupler, serves as positive control for ΔΨm loss

- Protect staining solution from light throughout procedure

- Use same instrument settings for all samples in an experiment

Formulation and Drug Preparation

DP Stock Solution Preparation

For in vitro studies, DP is typically dissolved in DMSO to create a stable stock solution. [2] The standard preparation method involves:

- Dissolve DP powder in sterile DMSO to make a 50-100 mM stock solution

- Filter sterilize through 0.22 μm filter

- Aliquot and store at -20°C protected from light

- For treatment, dilute in culture medium ensuring final DMSO concentration does not exceed 0.1% (v/v)

In Vivo Formulation Considerations

For animal studies, DP has been formulated in ointment bases. One documented method involves:

- Dissolve DP (20 mg) in DMSO (2 mL)

- Dilute aliquot of drug mixture (20 μL) to final concentration of 200 μg/mL with DMSO (980 μL)

- Mix drug mixture (1 mL) with Vaseline (16 g) to prepare ointment

- Store at 4°C until use [1]

Recent advances include development of inflammation-targeted emulsion gels with negative zeta potential (-51.6 mV) for enhanced wound healing applications, which showed superior transdermal penetration compared to non-targeted formulations. [8]

Signaling Pathway Diagrams

DP-Induced Apoptosis Signaling Network

Caspase Interrelationships in DP-Induced Apoptosis

Troubleshooting and Optimization Guidelines

Common Experimental Challenges

- High background in caspase immunofluorescence: Ensure thorough washing after secondary antibody incubation and use appropriate blocking serum from the host species of the secondary antibody. [7]

- Weak signal in western blotting: Try increasing primary antibody concentration or optimizing fixation conditions. Include positive control for caspase activation. [7]

- Variable DP efficacy across cell lines: Consider cell-specific differences in drug uptake, metabolism, or expression of target proteins. Perform dose-response and time-course experiments for each new cell line.

- Inconsistent mitochondrial membrane potential results: Use CCCP as positive control and ensure consistent staining times across all samples.

Method Validation Recommendations

- Include appropriate controls: Vehicle control (DMSO), positive control for apoptosis (e.g., staurosporine), and caspase inhibitors for specificity validation.

- Use multiple complementary methods: Combine flow cytometry, western blotting, and immunofluorescence to confirm findings.

- Verify caspase activation functionally: Assess cleavage of specific substrates (PARP, ICAD) rather than relying solely on activity assays.

- Consider cell line-specific characteristics: For example, MCF-7 cells lack caspase-3, so alternative readouts are necessary. [2]

Conclusion and Research Applications

This compound represents a promising multi-target agent for inducing apoptosis in cancer cells through coordinated modulation of mitochondrial function, caspase activation, and redox balance. The detailed protocols provided herein enable researchers to systematically investigate DP's mechanisms of action across diverse experimental models.

The consistent pattern of DP-induced caspase activation across multiple cancer cell lines, coupled with its effects on Bcl-2 family proteins and ROS generation, suggests potential for broad antitumor applications. Furthermore, the documented wound-healing properties of DP at lower concentrations [1] [8] highlight its context-dependent biological activities, warranting careful concentration optimization for specific research applications.

These application notes provide a foundation for standardized investigation of DP's pro-apoptotic mechanisms, facilitating comparison across studies and accelerating the development of DP-based therapeutic strategies.

References

- 1. This compound Accelerates Cutaneous Wound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways [medsci.org]

- 3. This compound Induces Apoptosis via Activation of Caspases and Generation of Reactive Oxygen Species - ScienceDirect [sciencedirect.com]

- 4. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis via activation ... [pubmed.ncbi.nlm.nih.gov]

- 6. Caspases as master regulators of programmed cell death [nature.com]

- 7. Protocol for detection of caspases using immunofluorescence [abcam.com]

- 8. Pharmacodynamics of this compound and Its ... [mdpi.com]

Comprehensive Application Notes and Protocols: Analysis of Dracorhodin Perchlorate-Induced G2/M Phase Cell Cycle Arrest

Introduction to Dracorhodin Perchlorate and Its Cancer Relevance